(R)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL
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Overview
Description
(R)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL is a compound known for its significant pharmacological properties. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that can exist in two enantiomeric forms. This compound is often studied for its potential therapeutic applications, particularly in the field of cardiovascular medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL typically involves the reaction of 4-(oxiranylmethoxy)-9H-carbazole with an appropriate amine. One common method includes the following steps:
Catalytic Hydrogenation: The resultant intermediate is subjected to catalytic hydrogenation to remove any protecting groups and yield the final product.
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The process may also involve additional purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
(R)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, thiols, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
(R)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (R)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL involves its interaction with beta-adrenergic receptors. By binding to these receptors, it inhibits the action of endogenous catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure . This makes it effective in managing conditions such as hypertension and heart failure.
Comparison with Similar Compounds
Similar Compounds
Carvedilol: A well-known beta-blocker with similar structural features and pharmacological effects.
Propranolol: Another beta-blocker used for similar therapeutic purposes.
Atenolol: A selective beta-blocker with a different pharmacokinetic profile.
Uniqueness
(R)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL is unique due to its specific chiral configuration, which can influence its binding affinity and selectivity for beta-adrenergic receptors. This can result in different pharmacodynamic and pharmacokinetic properties compared to other beta-blockers.
Properties
IUPAC Name |
(2R)-1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c16-8-10(18)9-19-14-7-3-6-13-15(14)11-4-1-2-5-12(11)17-13/h1-7,10,17-18H,8-9,16H2/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUATVREIARQHR-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OC[C@@H](CN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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